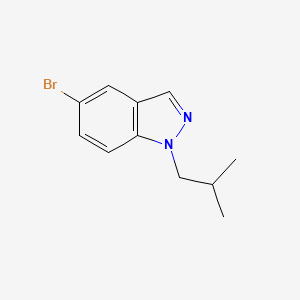

5-Bromo-1-(2-methylpropyl)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-(2-methylpropyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13-14/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUNTSRIZDPORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)Br)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 5-Bromo-1-(2-methylpropyl)-1H-indazole, NMR is crucial for confirming the substitution pattern on the indazole ring and verifying the attachment and conformation of the 2-methylpropyl (isobutyl) group.

Detailed analysis of one-dimensional ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum would exhibit characteristic signals for both the aromatic protons of the bromo-indazole core and the aliphatic protons of the isobutyl substituent. The aromatic region is expected to show signals for the protons at the C3, C4, C6, and C7 positions. The chemical shifts and coupling patterns of these protons are influenced by the bromine atom at C5 and the pyrazole (B372694) ring fusion. The isobutyl group would display a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the N1 atom of the indazole ring.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. irisotope.commagritek.com The spectrum would show distinct signals for the carbon atoms of the indazole ring system and the isobutyl group. The carbon atoms directly bonded to the bromine (C5) and the nitrogen atoms (C7a, C3) would have characteristic chemical shifts. The signals for the isobutyl group—two methyl carbons, one methine carbon, and one methylene carbon—would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indazole-H3 | 7.9 - 8.2 | 133 - 136 |

| Indazole-H4 | 7.5 - 7.7 | 120 - 123 |

| Indazole-H6 | 7.3 - 7.5 | 125 - 128 |

| Indazole-H7 | 7.6 - 7.8 | 110 - 113 |

| N-CH₂ | 4.1 - 4.4 | 50 - 55 |

| CH(CH₃)₂ | 2.1 - 2.4 | 28 - 32 |

| CH(CH₃)₂ | 0.8 - 1.0 | 19 - 22 |

Note: These are predicted values based on general principles and data for related structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.

COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the spin system of the isobutyl group (correlations between the CH₂ protons, the CH proton, and the methyl protons) and the connectivity of the aromatic protons on the indazole ring.

HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton signals.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₁₃BrN₂), the expected exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). HRMS analysis can confirm that the experimentally measured mass is consistent with the calculated mass for the chemical formula C₁₁H₁₃BrN₂, thus validating the elemental composition.

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M(⁷⁹Br)]⁺ | C₁₁H₁₃⁷⁹BrN₂ | 252.0260 |

| [M(⁸¹Br)]⁺ | C₁₁H₁₃⁸¹BrN₂ | 254.0240 |

A key fragmentation pathway in the mass spectrum would likely involve the loss of the isobutyl group. The cleavage of the N-C bond can result in a prominent fragment ion corresponding to the 5-bromo-indazole cation. docbrown.infonih.gov Another common fragmentation is the loss of a propyl radical by cleavage of the C-C bond within the isobutyl group, leading to a fragment ion with a mass corresponding to the loss of 43 Da.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying the functional groups present.

The IR spectrum of this compound would show characteristic absorption bands. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isobutyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring system would be observed in the 1600-1450 cm⁻¹ region. The C-N stretching vibration would also be present in the fingerprint region. The C-Br stretching vibration typically appears at lower wavenumbers, in the range of 600-500 cm⁻¹.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would effectively complement the IR data. The aromatic ring vibrations would give rise to strong Raman signals. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would unequivocally confirm the N1 position of the isobutyl substituent, ruling out the N2 isomer. Furthermore, it would provide detailed information about the conformation of the isobutyl group relative to the indazole ring. The analysis would also reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as π-π stacking between the indazole rings or van der Waals forces, which govern the solid-state properties of the compound. researchgate.net

Advanced Structural Analysis of this compound Currently Unavailable in Public Domain

Detailed research findings on the crystal packing, supramolecular assembly, and Hirshfeld surface analysis for the chemical compound this compound are not presently available in surveyed scientific literature and crystallographic databases.

While the existence of the compound is noted in chemical databases, comprehensive structural elucidation through single-crystal X-ray diffraction, which would provide the foundational data for analyzing its crystal packing and supramolecular architecture, has not been publicly reported. Consequently, a detailed discussion on its specific intermolecular interactions and quantitative contributions from various atomic contacts, as would be determined through Hirshfeld surface analysis, cannot be provided at this time.

The study of crystal structures is fundamental to understanding the solid-state properties of a compound. Analysis of crystal packing reveals how molecules arrange themselves in a crystalline lattice, which is governed by a variety of intermolecular forces. nih.gov These forces include hydrogen bonds, halogen bonds, and van der Waals interactions, which collectively determine the supramolecular assembly. nih.govnih.gov

Although detailed structural information is available for other bromo-substituted indazole derivatives, these findings are not directly transferable to this compound due to the significant influence of substituent changes on molecular conformation and subsequent crystal packing. For instance, the presence and nature of different functional groups can introduce new interaction motifs or alter the steric and electronic landscape of the molecule, leading to unique supramolecular assemblies. nih.gov

Further experimental work, specifically the successful crystallization of this compound and its analysis by X-ray diffraction, is required to generate the data necessary for the advanced structural and spectroscopic analysis requested. Until such studies are published, a detailed article on its crystal packing and Hirshfeld surface analysis remains speculative.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other chemical properties.

The electronic character of a molecule is defined by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. cosmosscholars.com

In molecules similar to 5-Bromo-1-(2-methylpropyl)-1H-indazole, DFT calculations are used to determine these energy levels. icm.edu.pl The combination of atomic orbitals leads to the formation of lower-energy bonding molecular orbitals and higher-energy antibonding molecular orbitals. unizin.orgyoutube.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich indazole ring system, while the LUMO would also be located on the bicyclic core. The bromo- and isobutyl- substituents would modulate the energy and distribution of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity.

| Property | Description | Typical Value Range (eV) for related compounds |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.0 to 5.5 |

Note: The values presented are illustrative and based on DFT calculations for structurally related bromo- and pyridine-substituted indazole compounds. cosmosscholars.comicm.edu.pl The exact values for this compound would require specific calculation.

The three-dimensional structure of this compound is not rigid. Rotation is possible around the single bond connecting the isobutyl group to the indazole nitrogen (N1). Conformational analysis using DFT allows for the exploration of the potential energy surface associated with this rotation. By calculating the energy of the molecule at different dihedral angles, a global energy minimum corresponding to the most stable conformation can be identified.

Furthermore, indazoles can exist as two primary tautomers: the 1H- and 2H-isomers. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer, a factor that influences synthetic strategies and the final product distribution. beilstein-journals.org DFT calculations can precisely quantify this energy difference, confirming the stability of the N1-substituted isomer over its N2 counterpart.

The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 alkylated products. beilstein-journals.org The regioselectivity of this reaction is highly dependent on factors like the choice of base, solvent, and the electronic nature of the indazole ring. beilstein-journals.orgnih.gov DFT has proven to be a crucial tool for understanding why one isomer is formed preferentially over another. beilstein-journals.org

For the synthesis of this compound from 5-bromo-1H-indazole, DFT calculations can elucidate the mechanism of alkylation. nih.gov The process involves modeling the reaction pathway for both N1 and N2 attack. By calculating the energies of the transition states for both pathways, chemists can predict the kinetic product. Natural Bond Orbital (NBO) analysis can also be performed to determine the partial charges on the N1 and N2 atoms in the indazole anion intermediate. beilstein-journals.orgnih.gov These charge distributions, along with steric considerations, help explain the observed regioselectivity under specific reaction conditions. For example, studies on related indazoles show that the use of certain counterions like cesium can promote N1-alkylation through a chelation mechanism. beilstein-journals.orgnih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its movement and behavior over time, which is particularly useful for studying interactions in a biological context.

MD simulations model the motion of every atom in a system, including the ligand, a target protein, and surrounding solvent molecules (typically water). nih.gov By simulating this compound within the active site of a target protein, researchers can observe its dynamic behavior. These simulations reveal the stability of the binding pose predicted by docking, the flexibility of the ligand, and the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that are maintained over time. researchgate.net A key metric often analyzed is the Root Mean Square Deviation (RMSD) of the ligand's atoms, where a stable, low RMSD value over the course of the simulation indicates that the compound remains securely bound in its predicted orientation. cosmosscholars.com

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in structure-based drug design. For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target.

The process generates multiple possible binding poses and scores them based on a scoring function that estimates the binding affinity. The score, often expressed as a negative value in units like kcal/mol, represents the free energy of binding; a more negative score indicates a stronger, more favorable interaction. jocpr.com The results highlight the most likely binding mode and identify key amino acid residues in the protein that interact with the ligand. These interactions can include hydrogen bonds, pi-cation interactions, and hydrophobic contacts, providing a structural hypothesis for the compound's mechanism of action. nih.govnih.gov

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase X | -8.5 | ASP 145 | Hydrogen Bond |

| LYS 33 | Pi-Cation | ||

| LEU 83, VAL 21 | Hydrophobic | ||

| Receptor Y | -7.2 | PHE 256 | Pi-Pi Stacking |

| SER 198 | Hydrogen Bond |

Note: This table is for illustrative purposes only and shows the type of data generated from molecular docking studies on typical indazole-based compounds against protein targets. nih.govjocpr.com

Identification of Putative Biological Targets

Computational techniques such as molecular docking and the analysis of structure-activity relationships (SAR) have pointed towards p38α mitogen-activated protein kinase (MAPK) and butyrylcholinesterase (BChE) as putative biological targets for derivatives of this compound. acs.org The indazole core is a well-established pharmacophore in kinase inhibitor design, and its derivatives have been investigated for their potential to treat a range of conditions, including inflammatory diseases and cancer. google.com

In a notable study, derivatives of this compound were designed as dual inhibitors of p38α MAPK and BChE, which are implicated in neuroinflammation and cognitive decline. acs.org The initial hypothesis was built upon the known binding modes of existing p38α MAPK inhibitors and their potential to also fit within the active site of BChE. acs.org This dual-target approach is a strategic move in drug design, aiming to address complex diseases with a single therapeutic agent.

Analysis of Ligand Binding Modes and Interaction Fingerprints

Molecular docking and X-ray crystallography have provided detailed insights into how derivatives based on the this compound scaffold interact with their biological targets. For instance, in the case of p38α MAPK, the isobutyl group at the N1 position of the indazole ring is predicted to occupy a hydrophobic region of the enzyme's active site, designated as hydrophobic region II (HRII). acs.org

The binding mode of a closely related analog, ARRY-371797, which also contains an isobutyl group, was predicted through docking to involve a key hydrogen bond between the N2 nitrogen of the indazole ring and the backbone of Met109 in the hinge region of p38α MAPK. acs.org This interaction is a hallmark of many kinase inhibitors and serves as an anchor for the ligand. The 2,4-difluorophenoxy group of this analog was found to occupy another hydrophobic pocket (HRI), while the isobutyl group settled into HRII. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

While a specific, publicly available QSAR model for this compound was not identified in the reviewed literature, the principles of QSAR and cheminformatics are evident in the structure-activity relationship studies performed on its derivatives.

Development of Predictive Models for Biological Activities

The development of predictive models for the biological activities of indazole derivatives often relies on understanding the contributions of different substituents on the indazole core. In the study focused on dual BChE and p38α MAPK inhibitors, a systematic exploration of substitutions at various positions of the indazole scaffold was undertaken to build a qualitative understanding of the SAR. acs.org This approach, while not a formal QSAR model, allows for the prediction of activity trends based on structural modifications. For example, the introduction of different alkyl groups at the N1 position was explored to probe their effect on the occupancy of the hydrophobic region II in p38α MAPK. acs.org

Descriptor Analysis for Structure-Activity Correlations

The analysis of chemical descriptors is crucial for understanding structure-activity correlations. In the context of this compound derivatives, key descriptors include:

Hydrophobicity and Steric Bulk of the N1-Substituent: The isobutyl group at the N1 position is a key feature. Its size and hydrophobicity are critical for fitting into the hydrophobic pocket (HRII) of p38α MAPK. acs.org The SAR studies indicated that modifications to this group would directly impact the inhibitory potency against this target. acs.org

Hydrogen Bonding Capacity: The nitrogen atoms of the indazole ring are important hydrogen bond acceptors. The N2 nitrogen's ability to form a hydrogen bond with the hinge region of kinases is a well-established determinant of inhibitory activity. acs.org

Aromatic and Cation-π Interactions: For the BChE target, the ability of moieties attached to the indazole scaffold to form cation-π interactions with key residues like Trp82 is a strong determinant of activity. acs.org

The following table summarizes the key structural features and their inferred impact on biological activity based on the analysis of derivatives of this compound.

| Structural Feature/Descriptor | Putative Target(s) | Inferred Impact on Activity | Reference |

| N1-isobutyl group | p38α MAPK | Occupies hydrophobic region II (HRII), contributing to binding affinity. | acs.org |

| Indazole N2 nitrogen | p38α MAPK | Acts as a hydrogen bond acceptor with the kinase hinge region (Met109). | acs.org |

| 5-Bromo substituent | General Scaffold | Influences electronic properties and provides a site for further chemical modification. | |

| Appended side chains | BChE | Can form cation-π interactions with key residues (e.g., Trp82). | acs.org |

This descriptor-based analysis, derived from experimental data and molecular modeling, forms the basis for a qualitative QSAR that can guide the design of new, more potent inhibitors based on the this compound scaffold.

Pre Clinical Biological Activity and Mechanistic Investigations

Enzyme and Receptor Binding Assays

No published studies were identified that investigated the enzyme and receptor binding profile of 5-Bromo-1-(2-methylpropyl)-1H-indazole.

There is no available data on the inhibitory activity of this compound against kinases such as HPK1, GSK-3, ROCK, or JAK. While various indazole derivatives have been explored as kinase inhibitors, research specifically detailing the kinase inhibition profile for this particular compound is absent from the scientific literature. nih.govresearchgate.net

No studies were found that describe the direct binding or engagement of this compound with biomolecules such as DNA gyrase. The interaction of this specific compound with DNA gyrase has not been reported in the available literature.

Cell-Based Assays

Specific data from cell-based assays for this compound are not available in the public domain.

There are no reports on the assessment of antiproliferative activities of this compound in the cancer cell lines K562 (chronic myeloid leukemia), A549 (lung carcinoma), PC-3 (prostate cancer), or HepG-2 (hepatocellular carcinoma). Although other indazole compounds have been evaluated for their anticancer potential in these cell lines, data for the specified compound is not available. nih.govresearchgate.net

Information regarding the modulation of any cellular pathways or signaling cascades by this compound is not documented in the scientific literature.

There are no published studies evaluating the in vitro antimicrobial properties of this compound against any microorganisms. While the broader class of indazoles has been investigated for antimicrobial effects, specific data for this compound is lacking.

Mechanistic Studies at the Molecular and Cellular Level

No studies have been published that elucidate the molecular mechanism of action for this compound. There is no available data to suggest its involvement in processes such as radical trapping or allosteric modulation of any biological targets.

There is no information available in the public domain regarding the specific biological targets of this compound. Consequently, no investigations into its target engagement or any resulting downstream cellular effects have been reported.

In vivo Pre-clinical Efficacy Studies (in relevant animal models, excluding any safety or adverse effects)

A thorough search of scientific literature reveals no proof-of-concept studies for this compound in any established animal disease models.

There is no published data on the pharmacodynamic endpoints or the modulation of any biomarkers in animal systems following administration of this compound.

Data Tables

No data is available to populate any tables regarding the biological activity of this specific compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the 5-Bromo Substituent on Reactivity and Biological Activity

The bromine atom at the C5-position of the indazole ring significantly influences the compound's chemical reactivity and biological function. Halogen substituents are known to modulate a molecule's lipophilicity, electronic character, and metabolic stability.

Influence on Reactivity: The 5-bromo group serves as a versatile chemical handle for further synthetic modifications. It readily participates in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of functional groups at this position, enabling the systematic exploration of the chemical space around the indazole core to optimize biological activity. For instance, methyl 5-bromo-1H-indazole-3-carboxylate is a key intermediate where the bromo group facilitates such modifications. nih.gov

Influence on Biological Activity: The position of the bromo substituent is critical. In a study on isoindolin-1-one (B1195906) derivatives as GABAA receptor modulators, a 5-bromo substituted analog showed comparable activity to the initial hit compound, whereas a 6-bromo substituted derivative was completely inactive. acs.org This highlights the sensitivity of the binding pocket to the placement of the halogen. In other studies, halogen substitution at the R1 position of certain indazole series was found to be more potent than alkyl substitution. nih.gov Specifically, a bromo-substituted derivative (IC₅₀ = 1.78 μM) demonstrated superior inhibitory activity compared to methyl-substituted versions. nih.gov The electronic and steric properties of the bromine atom can lead to favorable interactions, such as halogen bonding, within a target's active site, thereby enhancing potency.

Role of the 1-(2-Methylpropyl) Group in Ligand-Target Interactions and Selectivity

The substituent at the N1 position of the indazole ring is crucial for orienting the molecule within the binding site of a biological target and can significantly impact potency and selectivity. The 1-(2-methylpropyl) group, also known as an isobutyl group, is a non-aromatic, lipophilic moiety.

Regioselective N-functionalization of indazoles is a significant challenge, as direct alkylation often yields a mixture of N1 and N2 isomers. nih.gov The development of selective synthetic methods is therefore crucial. nih.gov In one instance, reacting an indazole with isobutyl bromide under standard conditions resulted in a nearly 1:1 mixture of N1 and N2 isomers, necessitating chromatographic separation. nih.gov

The N1-alkyl group's role is often to occupy a specific hydrophobic pocket within the target protein. The size, shape, and lipophilicity of this group are key determinants of binding affinity. The branched nature of the 2-methylpropyl group can provide a better fit in some pockets compared to a linear alkyl chain, potentially enhancing selectivity for a specific target over related proteins. For example, in the development of indazole-based kinase inhibitors, N1-substituents are often varied to probe hydrophobic regions of the ATP-binding site. While direct SAR data for the 1-(2-methylpropyl) group on this specific scaffold is not detailed in the provided results, studies on related N1-substituted indazoles show that benzyl (B1604629) groups are essential for certain biological activities. austinpublishinggroup.com The isobutyl group serves a similar space-filling, hydrophobic role.

Influence of Substitutions at Other Indazole Core Positions (e.g., C3, C4, C6, C7) on Efficacy and Specificity

Modifications at other positions of the indazole core are a primary strategy for modulating the pharmacological profile of this class of compounds.

C3-Position: The C3 position is frequently functionalized to extend into the solvent-exposed region or deeper into the active site. In many kinase inhibitors, large aromatic or heterocyclic groups at C3 are critical for potency. For instance, 3-amino-5-substituted indazoles have served as starting points for potent kinase inhibitors like entrectinib. nih.gov The introduction of a (E)-3,5-dimethoxystyryl group at the C3 position led to potent anti-cancer agents. rsc.org

C4-Position: Substitution at the C4 position can influence potency through steric and electronic effects. Introduction of a bromine atom at C4 has been shown to yield compounds with potent inhibitory activity against neuronal nitric oxide synthase. austinpublishinggroup.com In the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, 4-position amide modifications were explored, where a phenyl analog showed a 10-fold drop in potency compared to the lead, indicating the importance of a heteroatom at this position. acs.org

C6-Position: The C6 position is another key site for modification. In one study, a 6-indole substituent was kept fixed while other parts of the molecule were varied. acs.org In another example, 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles were optimized by varying the aryl substituent at the 6-position, leading to a potent and selective inhibitor. researchgate.net

C7-Position: Substituents at the C7 position can impact selectivity and potency. For example, 7-methoxyindazole and 7-nitroindazole (B13768) are known nitric oxide synthase inhibitors. austinpublishinggroup.com The presence of a group at C7 can prevent certain binding modes or introduce new, favorable interactions.

The following table summarizes the observed effects of substitutions at various positions on the indazole core based on published research.

| Position | Substituent | Effect on Biological Activity | Reference |

| C3 | 3-Amino | Starting point for potent kinase inhibitors. | nih.gov |

| C3 | (E)-3,5-dimethoxystyryl | Led to potent anti-cancer activity. | rsc.org |

| C4 | Bromo | Potent inhibition of neuronal nitric oxide synthase. | austinpublishinggroup.com |

| C4 | Phenyl Amide | 10-fold decrease in PI3Kδ potency compared to lead. | acs.org |

| C5 | 3-Aminopiperidinyl | Acted as Rho kinase inhibitors. | austinpublishinggroup.com |

| C6 | Substituted Anilino | Inhibition of c-Jun N-terminal kinase-3. | austinpublishinggroup.com |

| C7 | Methoxy / Nitro | Inhibition of nitric oxide synthase. | austinpublishinggroup.com |

Design Principles for Enhancing Compound Potency and Selectivity

The development of potent and selective indazole-based compounds relies on several key design principles, often guided by structure-based drug design and extensive SAR studies. acs.org

Exploiting Key Interactions: The indazole core itself often acts as a hinge-binder in kinases, forming hydrogen bonds with the protein backbone. acs.org The N1 and C3 substituents are then designed to occupy adjacent hydrophobic and solvent-accessible regions.

Modulating Physicochemical Properties: Substituents are chosen to optimize drug-like properties. For example, introducing polar groups or heteroatoms can improve solubility and reduce off-target toxicity. Methylation of certain indazole analogs led to increased potency and selectivity, highlighting a useful lipophilic vector to explore. acs.org

Achieving Selectivity: Selectivity is often achieved by exploiting differences in the amino acid residues of the target protein compared to related proteins. For kinase inhibitors, this often involves designing substituents that project into a "selectivity pocket" adjacent to the main binding site. acs.org For example, adding a piperidine (B6355638) substituent to methyl groups on certain analogs increased both potency and selectivity. acs.org

Fragment-Based and Knowledge-Based Design: Starting from a small fragment hit or a known active compound, potency is built up by adding functional groups that make favorable interactions. This approach has been used to identify novel indazole derivatives as potent Aurora kinase inhibitors. researchgate.net

Bioisosteric Replacements and Scaffold Hopping Strategies for Optimization

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve compound properties while retaining biological activity, or to discover novel chemical series. nih.govresearchgate.net

Bioisosteric Replacements: This involves substituting one atom or group with another that has similar physicochemical properties.

For the Bromo Group: The bromine atom can be replaced by other halogens (Cl, F), a trifluoromethyl (CF₃) group, or a cyano (CN) group to fine-tune electronic properties and metabolic stability.

For the Indazole Core: The indazole ring itself is often used as a bioisostere for other aromatic systems like indole (B1671886) or benzimidazole, a strategy that can improve properties like metabolic stability. nih.gov In one study, a bioisosteric replacement of an amide linker with a triazole ring was explored to increase conformational flexibility. nih.gov Similarly, replacing a phenol (B47542) group, which is prone to metabolic conjugation, with an indazole has proven successful in retaining high affinity while blocking glucuronidation.

At the 5-Position: In a series of MAO B inhibitors, a 1,2,4-oxadiazole (B8745197) ring was introduced as a bioisosteric replacement, which resulted in the most potent and selective inhibitor in the series. nih.gov

Scaffold Hopping: This more drastic approach involves replacing the central indazole core with a different heterocyclic system to access novel chemical space, improve properties, or circumvent existing patents.

Indole to Indazole: A successful scaffold hop from an indole core to an indazole framework was used to develop dual inhibitors of MCL-1 and BCL-2. rsc.org

Propeller-Shaped Inhibitors: Through a scaffold-hopping strategy, the indazole core was used for the first time to create propeller-shaped PI3Kδ inhibitors, leading to a compound with superior efficacy in hepatocellular carcinoma models. nih.gov

Isoindolin-1-one to Indazole: In the search for GABAA receptor modulators, derivatives bearing 1H-indazol-5-yl and 1H-indazol-6-yl groups were prepared as part of a scaffold hopping and optimization strategy, resulting in significantly enhanced activity. acs.org

These strategies are integral to lead optimization, allowing chemists to systematically address issues with potency, selectivity, pharmacokinetics, and patentability. nih.gov

Derivatization and Analogue Development

Synthetic Exploration of N-Substituent Variations Beyond 2-Methylpropyl

The identity of the substituent at the N-1 position of the indazole ring is a critical determinant of a molecule's biological activity. While the 2-methylpropyl (isobutyl) group defines the parent compound, extensive research has focused on replacing it with a wide array of other chemical moieties. The synthesis of N-substituted indazoles can be challenging due to the potential for alkylation to occur at either the N-1 or N-2 position of the indazole ring. beilstein-journals.orgresearchgate.netresearchgate.net The ratio of the resulting N-1 and N-2 regioisomers is influenced by the specific indazole, the alkylating agent, the base, and the solvent used. nih.gov

General approaches to creating N-substituted indazoles involve either incorporating the substituent before the indazole ring is formed or, more commonly, by direct N-alkylation of a pre-formed indazole scaffold. nih.gov For direct alkylation, conditions can be optimized to favor one regioisomer over the other. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selectively producing N-1 alkylated indazoles. nih.gov Conversely, other conditions might favor the N-2 product. beilstein-journals.org

The exploration of different N-substituents is often guided by structure-activity relationship (SAR) studies aimed at optimizing interactions with a biological target. acs.org For example, introducing various alkyl groups at the N-1 and N-2 positions allows researchers to probe how occupying specific hydrophobic regions within a target protein, such as p38α Mitogen-Activated Protein Kinase (MAPK), affects inhibitory activity. acs.org This systematic variation is a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's potency and selectivity.

Table 1: Examples of N-Alkylation Reactions on the Indazole Scaffold

| Indazole Substrate | Alkylating Agent | Base/Solvent | Predominant Product | Reference |

|---|---|---|---|---|

| 5-bromo-1H-indazole | Ethyl bromide | Cs₂CO₃ / DMF | Mixture of N-1 and N-2 isomers | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | Mixture of N-1 and N-2 isomers | beilstein-journals.org |

| C-3 Substituted Indazoles | Alkyl Bromides | NaH / THF | >99% N-1 Regioselectivity | nih.gov |

Functionalization of the Bromo Group via Cross-Coupling Reactions for Diverse Analogues

The bromine atom at the C-5 position is a highly valuable synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. nih.gov These reactions allow for the direct formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful platform for introducing chemical diversity. youtube.com

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. nih.govlibretexts.orgmdpi.com In the context of 5-bromoindazoles, the Suzuki reaction allows for the introduction of a vast array of aryl and heteroaryl groups at the C-5 position. nih.govnih.gov This method is valued for its mild reaction conditions and tolerance of many functional groups. nih.gov The resulting biaryl structures are common motifs in biologically active molecules. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing carbon-nitrogen bonds. wikipedia.orglibretexts.org It facilitates the coupling of an aryl halide with a primary or secondary amine. youtube.comrsc.orgnih.gov Applying this reaction to 5-Bromo-1-(2-methylpropyl)-1H-indazole would enable the synthesis of 5-amino-indazole derivatives, introducing a key hydrogen-bond donating/accepting group and a point for further functionalization. The reaction has broad substrate scope and has largely replaced harsher, classical methods for synthesizing aryl amines. wikipedia.org

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide using palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting arylalkynes are important building blocks in pharmaceuticals and organic materials. wikipedia.orgyoutube.com The alkynyl group itself can be a critical part of a pharmacophore or can serve as a handle for subsequent transformations, such as "click chemistry" reactions.

Table 2: Key Cross-Coupling Reactions for Modifying the C-5 Position

| Reaction Name | Purpose | Reactants | Catalyst System | Resulting Bond | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C-C Bond Formation | Aryl/Heteroaryl Boronic Acid | Palladium Catalyst + Base | Indazole-Aryl | nih.govlibretexts.org |

| Buchwald-Hartwig | C-N Bond Formation | Primary/Secondary Amine | Palladium Catalyst + Base | Indazole-Amine | wikipedia.orglibretexts.org |

| Sonogashira | C-C Bond Formation | Terminal Alkyne | Palladium & Copper Catalysts + Base | Indazole-Alkyne | wikipedia.orglibretexts.org |

Introduction of Diverse Pharmacophores onto the Indazole Scaffold

The indazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. nih.govnih.gov The derivatization strategies described above are frequently used to attach various pharmacophores—the specific features of a molecule responsible for its biological activity—to this core. researchgate.net

By using cross-coupling reactions, chemists can append a wide range of functional groups and structural motifs known to interact with specific biological targets. For instance, the synthesis of 3-substituted-5-thienyl-1H-indazoles has been explored for developing ligands for nicotinic acetylcholine (B1216132) receptors and kinase inhibitors. nih.gov A de novo design approach successfully identified an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases, which are validated targets in cancer therapy. nih.gov The strategic combination of the versatile indazole core with proven pharmacophores is a powerful approach for the rational design of new therapeutic agents. nih.govrsc.org

Development of Chemical Probes for Target Validation and Imaging Studies

Beyond therapeutic applications, derivatives of this compound can be developed into chemical probes to investigate biological systems. These molecular tools are essential for target validation and bioimaging.

Fluorescent Probes: The indazole scaffold has been successfully incorporated into fluorescent dyes. researchgate.netehu.esehu.es By attaching a fluorophore to the indazole core, or by designing the indazole derivative itself to be fluorescent, probes can be created for use in fluorescence microscopy. These probes can visualize the localization of a target protein within living cells or report on the activity of an enzyme. nih.gov The photophysical properties of these dyes, such as brightness and photostability, can be fine-tuned through chemical modification. ehu.esehu.es For example, benzo[f]indazole-based dyes have been shown to exhibit bright and long-lasting emission, making them suitable for high-resolution bioimaging. ehu.es

Probes for Target Identification: To identify the specific cellular targets of a bioactive compound, affinity-based probes are often synthesized. A common strategy involves attaching a biotin (B1667282) molecule to the compound of interest. When this biotinylated probe is introduced to a cellular lysate, it binds to its target protein(s). The entire complex can then be "pulled down" using streptavidin-coated beads, allowing for the isolation and subsequent identification of the bound proteins by techniques such as mass spectrometry. The C-5 bromo group serves as an ideal attachment point for a linker connected to a biotin tag.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies for Indazole Derivatives

The synthesis of indazole derivatives has evolved significantly from traditional methods. Future research should focus on developing more efficient, scalable, and environmentally friendly synthetic routes applicable to compounds like 5-Bromo-1-(2-methylpropyl)-1H-indazole. nih.govbenthamdirect.com Modern strategies offer considerable advantages over classical approaches, which often require harsh conditions or multi-step procedures.

Key areas for exploration include:

Metal-Free Synthesis: One-pot, metal-free reactions using readily available starting materials like 2-aminophenones and hydroxylamine (B1172632) derivatives provide a mild and operationally simple route to indazoles. organic-chemistry.org

Green Catalysis: The use of natural and biodegradable catalysts, such as lemon peel powder, under ultrasound irradiation represents a sustainable approach to synthesizing 1H-indazoles. researchgate.net

Flow Chemistry: Continuous flow reactors can enhance the safety, reproducibility, and scalability of indazole synthesis, enabling rapid on-demand production of pharmaceutically interesting fragments. acs.org

Photoredox and Electrochemical Catalysis: These modern techniques can enable challenging bond formations under mild conditions, offering new pathways for functionalizing the indazole core. rsc.org

Selective Alkylation: Developing highly selective methods for N-1 alkylation is crucial for synthesizing specific isomers like this compound. Recent data-driven approaches have yielded robust procedures that prevent the formation of N-2 alkylated byproducts and are suitable for large-scale manufacturing. rsc.org

Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives

| Feature | Traditional Methods | Novel & Sustainable Methods |

|---|---|---|

| Catalysts | Often rely on heavy metals, strong acids/bases. | Metal-free, photoredox, natural catalysts (e.g., lemon peel). organic-chemistry.orgresearchgate.netrsc.org |

| Solvents | Often use hazardous organic solvents. | Greener solvents like polyethylene (B3416737) glycol (PEG) or aqueous media. organic-chemistry.org |

| Efficiency | Can be multi-step with lower overall yields. | Often one-pot reactions with high yields and selectivity. organic-chemistry.orgorganic-chemistry.org |

| Conditions | Frequently require high temperatures and harsh reagents. | Mild reaction conditions (e.g., room temperature). organic-chemistry.org |

| Scalability | Can be difficult and hazardous to scale up. | Amenable to scalable and safer flow chemistry processes. acs.org |

Identification of Unexplored Biological Targets for this compound

The indazole scaffold is found in drugs targeting a diverse range of biological pathways, particularly in oncology. nih.govrsc.org While the specific biological targets of this compound are unknown, the activities of structurally similar compounds provide a rational basis for investigation. Many approved indazole-based drugs function as kinase inhibitors. nih.govrsc.org

Potential unexplored targets could include:

Kinase Families: Screening against panels of kinases such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and pan-Pim kinases could reveal novel inhibitory activity. nih.govresearchgate.net

Epigenetic Modulators: Indazole derivatives have shown activity as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Poly(ADP-ribose) polymerase (PARP), which are key targets in cancer therapy. nih.govresearchgate.net

Viral Enzymes: The potential for activity against viral targets like HIV protease or other viral polymerases remains an underexplored area for many indazole compounds. researchgate.net

Metabolic and Endocrine Receptors: Some indazoles act as glucokinase activators or estrogen receptor β agonists, suggesting that this compound could be screened for activity against metabolic or endocrine-related targets. researchgate.net

Bacterial Enzymes: Certain indazole derivatives have shown antibacterial properties, with DNA gyrase identified as a potential target. pnrjournal.com

Table 2: Selected Biological Targets of Indazole Derivatives

| Target Class | Specific Target Example | Associated Disease Area | Reference |

|---|---|---|---|

| Kinases | VEGFR, EGFR, JAKs, FGFRs, c-Met | Cancer, Inflammatory Diseases | nih.govnih.govresearchgate.net |

| Epigenetic | IDO1, PARP | Cancer | nih.govresearchgate.net |

| Viral Enzymes | HIV Protease | HIV/AIDS | researchgate.net |

| Bacterial Enzymes | DNA Gyrase | Bacterial Infections | pnrjournal.com |

| Nuclear Receptors | Estrogen Receptor β | Hormone-related Conditions | researchgate.net |

Advanced Computational Modeling for Optimized Design and Mechanism Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby guiding experimental work. biotech-asia.orgresearchgate.net For this compound, these methods can be used to prioritize biological targets and optimize its structure.

Key computational approaches include:

Molecular Docking: This technique can predict the binding pose and affinity of the compound against a library of known protein structures, helping to identify the most promising biological targets. biotech-asia.orgnih.gov Studies have successfully used docking to evaluate indazole derivatives against targets like VEGFR-2 and COX-2. biotech-asia.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to a target protein, providing insights into the stability of the interaction and the mechanism of action over time. researchgate.netscispace.com

Density Functional Theory (DFT): DFT calculations can reveal details about the electronic structure of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is useful for understanding its reactivity and interaction potential. nih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the discovery process. biotech-asia.org

Development of Targeted Delivery Systems

Even a highly potent compound can fail if it cannot be delivered effectively to its site of action. Developing targeted delivery systems for this compound could enhance its therapeutic index by increasing its concentration at the target tissue while minimizing systemic exposure. nih.gov This is particularly relevant for potent molecules like many heterocyclic anticancer agents. nih.gov

Future research in this area could focus on:

Polymer-Drug Conjugates (PDCs): The compound could be conjugated to a biocompatible polymer. This strategy can improve solubility, prolong circulation time, and enable passive or active targeting to specific tissues, such as tumors. nih.gov

Nanoparticle Encapsulation: Encapsulating the compound within nanocarriers like liposomes, polymersomes, or micelles can protect it from premature degradation and control its release profile. researchgate.netmdpi.com These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cell surface receptors.

Stimuli-Responsive Systems: Advanced delivery systems can be designed to release their payload in response to specific triggers in the microenvironment of the target tissue, such as changes in pH, temperature, or the presence of certain enzymes.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

Artificial intelligence (AI) and machine learning (ML) are transforming medicinal chemistry by enabling rapid, data-driven decision-making. researchgate.netpreprints.org The application of these technologies could significantly accelerate the research and development pipeline for novel indazole derivatives.

Key applications include:

De Novo Molecular Design: Generative AI models can design novel indazole derivatives with optimized properties. These models can be trained on known active compounds to explore the chemical space around the indazole scaffold and propose new molecules with high predicted activity and drug-likeness. researchgate.netpreprints.org

Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can analyze a target molecule like this compound and propose the most efficient and feasible synthetic routes from available starting materials. acs.orgnih.gov

Predictive Modeling: ML models can be trained to predict biological activities (QSAR), ADMET properties, and reaction outcomes with high accuracy. biotech-asia.orgresearchgate.net This allows for the in silico screening of large virtual libraries of indazole compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Target Identification: AI algorithms can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate novel biological targets for which indazole derivatives may be effective. preprints.org

Q & A

Q. What synthetic methodologies are optimal for introducing alkyl/aryl groups to the N1 position of 5-bromoindazole scaffolds?

Methodological Answer: Alkylation of 5-bromoindazole can be achieved via nucleophilic substitution using alkyl halides (e.g., 2-methylpropyl bromide) in polar aprotic solvents (e.g., DMF) with a strong base like Cs₂CO₃. Reaction conditions (temperature, stoichiometry) must be optimized to minimize N2-alkylation byproducts. Post-reaction neutralization with HCl and purification via flash column chromatography are critical for isolating the N1-alkylated product .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of 5-bromoindazole derivatives?

Methodological Answer: SC-XRD data collection using synchrotron or laboratory X-ray sources, followed by structure solution with SHELXS/SHELXD and refinement via SHELXL, provides precise bond lengths/angles. For example, osmium(IV)-indazole complexes (e.g., cis-[OsCl₄(1H-ind)₂]) were characterized using monoclinic space groups and SHELXL refinement, confirming octahedral coordination geometries . Mercury CSD 2.0 can visualize intermolecular interactions (e.g., hydrogen bonds) in crystal packing .

Q. What spectroscopic techniques validate the regioselectivity of alkylation in indazole derivatives?

Methodological Answer: ¹H/¹³C NMR is essential for distinguishing N1- vs. N2-alkylation. For example, in 5-bromo-1-(3-chloropropyl)-1H-indazole, the N1-isomer exhibits distinct chemical shifts (e.g., δ 4.54 ppm for CH₂N) compared to the N2-isomer. HRMS confirms molecular weight, while IR identifies functional groups (e.g., C-Br at ~500 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the bioactivity of 5-bromoindazole derivatives?

Methodological Answer: Comparative SAR studies using enzymatic assays (e.g., α-glucosidase inhibition) and antioxidant assays (e.g., DPPH radical scavenging) reveal that substituents like arylvinyl or arylethynyl groups enhance activity. For example, 7-arylvinyl-5-bromo-3-methylindazoles showed IC₅₀ values <10 µM due to improved π-π stacking with enzyme active sites .

Q. What computational tools predict intermolecular interactions in 5-bromoindazole-based coordination complexes?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian) model ligand-metal binding energies, while Mercury CSD 2.0 analyzes packing motifs. For osmium(IV) complexes, DFT-derived bond angles matched experimental SC-XRD data (e.g., Os-Claxial = 2.35 Å vs. 2.33 Å calculated) .

Q. How can conflicting bioactivity data for structurally similar indazole derivatives be reconciled?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or purity. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and HPLC purity checks (>95%). For example, 5-bromo-1-methylindazole derivatives showed inconsistent antifungal activity due to variations in fungal strain susceptibility .

Q. What strategies mitigate challenges in isolating hygroscopic or light-sensitive indazole intermediates?

Methodological Answer: Store intermediates under inert gas (N₂/Ar) in amber vials at controlled humidity. Use anhydrous Na₂SO₄ for drying, and avoid prolonged exposure to light during synthesis. For example, 5-bromo-1-methyl-1H-indazole degrades under UV light, requiring dark storage at RT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.